molecular formula C32H35N5O11S2 B1618645 Piridicillin CAS No. 69414-41-1

Piridicillin

Cat. No.: B1618645
CAS No.: 69414-41-1
M. Wt: 729.8 g/mol
InChI Key: NAALWFYYHHJEFQ-ZASNTINBSA-N
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Description

Piridicillin is a semi-synthetic penicillin-class antibiotic, chemically derived from 6-aminopenicillanic acid (6-APA) and structurally modified to enhance its antibacterial spectrum and stability . It is synthesized via the active ester method, involving dicyclohexylcarbodiimide (DCC) and γ-hydroxysuccinimide (HOSu) to condense amoxicillin with a pyridine-containing side chain . This modification confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria, distinguishing it from earlier penicillins like ampicillin. This compound’s molecular formula is C₁₆H₁₈N₃O₅S, with a molecular weight of 364.4 g/mol .

Properties

CAS No.

69414-41-1

Molecular Formula

C32H35N5O11S2

Molecular Weight

729.8 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C32H35N5O11S2/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46)/t23-,24-,25+,30-/m1/s1

InChI Key

NAALWFYYHHJEFQ-ZASNTINBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C

Other CAS No.

69414-41-1

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of involves chemical modifications of natural penicillin precursors. Specific synthetic routes may vary, but they typically start from 6-aminopenicillanic acid (6-APA).

    Reaction Conditions: These reactions often include acylation of 6-APA with a suitable acid chloride or anhydride.

    Industrial Production: Industrial production methods involve large-scale fermentation of penicillin-producing strains (such as ) followed by extraction and purification.

  • Chemical Reactions Analysis

      Types of Reactions: undergoes various reactions, including acylation, hydrolysis, and ring-opening reactions.

      Common Reagents and Conditions: Acylation reactions use acid chlorides or anhydrides. Hydrolysis occurs under basic conditions.

      Major Products: The major product is , which retains the penicillin core structure.

  • Scientific Research Applications

      Chemistry: serves as a valuable tool for studying antibiotic resistance mechanisms and penicillin derivatives.

      Biology: Researchers explore its impact on bacterial cell walls and resistance mechanisms.

      Medicine: is used clinically to treat bacterial infections.

      Industry: It contributes to the development of new antibiotics and antimicrobial agents.

  • Mechanism of Action

      Targets: primarily targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes (penicillin-binding proteins).

      Pathways: It disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.

  • Comparison with Similar Compounds

    Structural and Functional Comparison with Similar Penicillins

    Molecular Structure and Key Modifications

    Piridicillin’s side chain incorporates a pyridine ring, which enhances β-lactamase resistance and expands its Gram-negative coverage compared to amoxicillin. Below is a comparative analysis of this compound and related compounds:

    Compound Molecular Structure Molecular Weight (g/mol) Key Structural Feature
    This compound C₁₆H₁₈N₃O₅S 364.4 Pyridine-containing side chain
    Amoxicillin C₁₆H₁₉N₃O₅S 365.4 Hydroxyphenyl side chain
    Ampicillin C₁₆H₁₉N₃O₄S 349.4 Phenylglycine side chain
    Piperacillin C₂₃H₂₇N₅O₇S 517.6 Ureido group + piperazine ring
    Mecillinam C₁₅H₂₃N₃O₃S 325.4 Amidino side chain (targets Gram-negative)

    Sources :

    Spectrum of Activity
    • This compound: Broad-spectrum; effective against Streptococcus spp., Haemophilus influenzae, and E. coli. Limited activity against Pseudomonas aeruginosa .
    • Amoxicillin : Similar Gram-positive coverage but weaker against β-lactamase-producing strains.
    • Piperacillin : Enhanced anti-pseudomonal activity due to ureido group.
    • Mecillinam : Narrow-spectrum; targets Gram-negative bacteria (e.g., Enterobacteriaceae) via PBP-2 binding .

    Pharmacokinetic and Clinical Comparisons

    Pharmacokinetic Parameters
    Parameter This compound Amoxicillin Piperacillin Mecillinam
    Bioavailability ~50% (oral) 95% (oral) <10% (oral) 40% (oral)
    Half-life (t₁/₂) 1.2–1.5 h 1–1.3 h 0.8–1.2 h 1.5–2 h
    Protein Binding 20–25% 17–20% 30–40% 50–60%

    Notes: this compound’s moderate bioavailability and short half-life necessitate twice-daily dosing. Piperacillin is typically administered intravenously due to poor oral absorption .

    Clinical Indications
    • This compound : Respiratory tract infections, urinary tract infections (UTIs), and skin infections.
    • Piperacillin : Hospital-acquired pneumonia, sepsis (often combined with β-lactamase inhibitors).
    • Mecillinam : Uncomplicated UTIs caused by Gram-negative pathogens.

    Research Findings and Resistance Profiles

    • β-Lactamase Stability : this compound’s pyridine side chain reduces susceptibility to hydrolysis by TEM-1 and SHV-1 β-lactamases compared to ampicillin .
    • Resistance Trends : Overuse of this compound in clinical settings has led to increased resistance in E. coli strains (up to 30% in Asia) .
    • Synergistic Combinations : Like piperacillin-tazobactam, this compound may benefit from β-lactamase inhibitor adjuvants to combat resistant strains.

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